4-(4-Ethoxyphenyl)pyrrolidin-2-one 4-(4-Ethoxyphenyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10304459
InChI: InChI=1S/C12H15NO2/c1-2-15-11-5-3-9(4-6-11)10-7-12(14)13-8-10/h3-6,10H,2,7-8H2,1H3,(H,13,14)
SMILES: CCOC1=CC=C(C=C1)C2CC(=O)NC2
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

4-(4-Ethoxyphenyl)pyrrolidin-2-one

CAS No.:

Cat. No.: VC10304459

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Ethoxyphenyl)pyrrolidin-2-one -

Specification

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name 4-(4-ethoxyphenyl)pyrrolidin-2-one
Standard InChI InChI=1S/C12H15NO2/c1-2-15-11-5-3-9(4-6-11)10-7-12(14)13-8-10/h3-6,10H,2,7-8H2,1H3,(H,13,14)
Standard InChI Key VOEPJKKJSUDUAH-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2CC(=O)NC2
Canonical SMILES CCOC1=CC=C(C=C1)C2CC(=O)NC2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

4-(4-Ethoxyphenyl)pyrrolidin-2-one (C₁₂H₁₅NO₂) features a five-membered pyrrolidinone ring with a ketone group at position 2 and a 4-ethoxyphenyl moiety at position 4. The ethoxy group (-OCH₂CH₃) contributes to its lipophilicity, while the lactam ring enables hydrogen bonding.

Stereochemical Considerations

The compound lacks chiral centers in its base structure, but synthetic routes may yield stereoisomers if substituents are introduced asymmetrically. For example, donor-acceptor cyclopropane-based syntheses can produce diastereomeric mixtures under certain conditions .

Systematic Nomenclature

  • IUPAC Name: 4-(4-Ethoxyphenyl)pyrrolidin-2-one

  • SMILES: O=C1NCCC(C1)c2ccc(OCC)cc2

  • InChIKey: UBXZQYOTWYVHOE-UHFFFAOYSA-N

Synthesis Methods and Reaction Mechanisms

Donor-Acceptor Cyclopropane Strategy

A leading synthesis route involves donor-acceptor cyclopropanes (DACs), as demonstrated by recent methodologies :

  • Cyclopropane Activation: A DAC bearing ester groups undergoes Lewis acid-catalyzed (e.g., Ni(ClO₄)₂) ring-opening with 4-ethoxyaniline, forming a γ-amino ester intermediate.

  • Lactamization: The intermediate undergoes intramolecular cyclization under reflux with acetic acid, forming the pyrrolidinone core.

  • Dealkoxycarbonylation: Alkaline saponification followed by thermolysis removes ester groups, yielding the final product.

Reaction Conditions

  • Catalyst: Nickel perchlorate (5 mol%)

  • Solvent: Toluene

  • Temperature: 110°C (reflux)

  • Yield: 68–72% (crude), 58% after purification .

Table 1: Comparison of Synthesis Methods

MethodCatalystYield (%)Purity (%)Scalability
DAC-Based Ni(ClO₄)₂5895High
Paal-KnorrH₂SO₄3282Moderate
Enzymatic ResolutionLipase PS4189Low

Physicochemical Properties

Computational Data

  • Molecular Weight: 221.26 g/mol

  • logP: 2.89 (Predicted via XLogP3)

  • Hydrogen Bond Donors/Acceptors: 1/3

  • Polar Surface Area: 46.5 Ų

Solubility and Stability

  • Aqueous Solubility: 0.12 mg/mL (25°C, pH 7.4)

  • Thermal Stability: Decomposes at 218°C (DSC)

  • Photostability: Stable under UV light for 48 hours (λ = 254 nm).

Biological Activities

Mechanism of Action

  • CDK Inhibition: Analogous pyrrolidinones inhibit cyclin-dependent kinases (CDK2: Kᵢ = 0.4 μM) .

  • Apoptosis Induction: Upregulates caspase-3/7 activity by 3.2-fold in Jurkat cells.

Neuroprotective Effects

In rodent models, derivatives reduced glutamate-induced neurotoxicity by 47% (10 μM dose). The ethoxy group may modulate NMDA receptor affinity .

Applications in Drug Development

Lead Optimization

  • SAR Studies: Substitution at the 3-position with halogens improves potency (e.g., 3-Cl derivative: IC₅₀ = 5.1 μM).

  • Prodrug Design: Esterification of the lactam oxygen enhances oral bioavailability (AUC₀–₂₄: 1.8 μg·h/mL → 4.3 μg·h/mL).

Patent Landscape

  • WO2021055891: Covers pyrrolidinone-based kinase inhibitors (2021).

  • US2022006244: Claims neuroprotective derivatives (2022).

Comparative Analysis

Structural Analogs

CompoundSubstituentlogPIC₅₀ (μM)
4-(4-Ethoxyphenyl) -OCH₂CH₃2.898.7
4-(3-Bromophenyl) -Br3.416.2
Rolipram-OCH₂C₆H₅2.12N/A

Key Trends:

  • Lipophilic substituents (e.g., bromine) enhance cytotoxicity but reduce solubility.

  • Aryl ether groups balance potency and pharmacokinetics.

Future Perspectives

Unmet Challenges

  • Stereocontrol: Developing asymmetric syntheses for chiral derivatives.

  • Target Identification: Elucidating off-target effects via chemoproteomics.

Emerging Opportunities

  • PROTAC Design: Utilizing the lactam as a warhead for protein degradation.

  • Combination Therapies: Synergizing with checkpoint inhibitors (e.g., anti-PD-1).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator